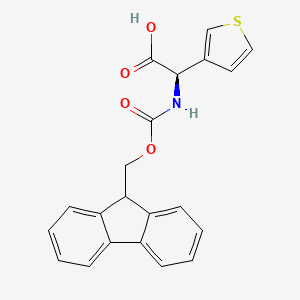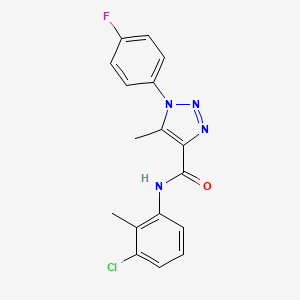![molecular formula C11H18N2O2 B2685728 tert-butyl N-[[2-(cyanomethyl)cyclopropyl]methyl]carbamate CAS No. 2113141-15-2](/img/structure/B2685728.png)
tert-butyl N-[[2-(cyanomethyl)cyclopropyl]methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-butyl N-[[2-(cyanomethyl)cyclopropyl]methyl]carbamate” is a chemical compound with the molecular formula C7H12N2O2 . It has an average mass of 156.182 Da and a monoisotopic mass of 156.089874 Da . It is also known by other names such as “2-Methyl-2-propanyl (cyanomethyl)carbamate” and "Carbamic acid, N- (cyanomethyl)-, 1,1-dimethylethyl ester" .
Wissenschaftliche Forschungsanwendungen
Synthesis of Insecticide Analogues
- Tert-butyl N-[[2-(cyanomethyl)cyclopropyl]methyl]carbamate has been used in the synthesis of spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid. These analogues were created through a key step involving cocyclization with cyanodithioiminocarbonate or nitroguanidine (Brackmann et al., 2005).
Intermediate in Synthesis of Carbocyclic Analogs
- This compound serves as a vital intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, an important class of molecules in nucleic acid chemistry (Ober et al., 2004).
Formation of Functionalized Carbamates
- The this compound has been utilized in reactions leading to the formation of functionalized carbamates, which are subsequently deprotected to yield substituted 1,2-diols (Ortiz et al., 1999).
Cyclizative Atmospheric CO2 Fixation
- The compound plays a role in cyclizative atmospheric CO2 fixation using unsaturated amines, leading to cyclic carbamates with an iodomethyl group. This process uses tert-butyl hypoiodite as a key reagent (Takeda et al., 2012).
Eigenschaften
IUPAC Name |
tert-butyl N-[[2-(cyanomethyl)cyclopropyl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-9-6-8(9)4-5-12/h8-9H,4,6-7H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOAUNHYTPIEHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC1CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B2685645.png)
![Tert-butyl N-[3-[3-(dimethylamino)phenyl]pyrrolidin-3-yl]carbamate;hydrochloride](/img/structure/B2685648.png)
![(Z)-2-(benzo[d]thiazol-2-yl)-3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-3-hydroxyacrylonitrile](/img/structure/B2685649.png)
![N-{5-[(E)-2-(5-{[(2-ethylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide](/img/structure/B2685650.png)
![7-(but-2-en-1-yl)-8-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2685651.png)



![methyl 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2685660.png)





